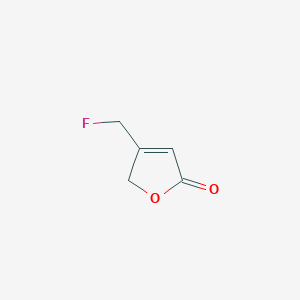

4-fluoromethyl-5H-furan-2-one

Description

Significance of Furanone Scaffolds in Organic Chemistry and Chemical Biology Research

The furan-2(5H)-one, or butenolide, ring system is a privileged scaffold in organic chemistry and is a core structural motif in a vast number of natural products and synthetic compounds. researchgate.netrsc.org These five-membered heterocyclic compounds are of significant interest due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netnist.gov The inherent reactivity of the furanone ring makes it a versatile intermediate for the synthesis of more complex molecular architectures. nist.gov The presence of this nucleus in biologically active molecules has established it as an indispensable motif for the design and development of new therapeutic agents. researchgate.net

Strategic Role of Fluorine in Contemporary Medicinal and Chemical Biology Research

The introduction of fluorine into organic molecules is a widely used strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's properties. google.com Key effects of fluorination include improved metabolic stability by blocking sites susceptible to oxidation, enhanced binding affinity to target proteins, and modulation of physicochemical properties such as lipophilicity and pKa. google.com These modifications can lead to improved potency, better pharmacokinetic profiles, and reduced side effects. google.com The use of fluorine is, therefore, a critical tool for the medicinal chemist in the rational design of novel therapeutics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5FO2 |

|---|---|

Molecular Weight |

116.09 g/mol |

IUPAC Name |

3-(fluoromethyl)-2H-furan-5-one |

InChI |

InChI=1S/C5H5FO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 |

InChI Key |

FRTULIFOIVLWAE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC(=O)O1)CF |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Fluoromethyl 5h Furan 2 One and Analogues

De Novo Synthesis Approaches to the Furanone Ring System

The foundational construction of the furanone ring can be achieved through several distinct de novo strategies, starting from acyclic or simple cyclic precursors.

Stereoselective synthesis is crucial for producing specific enantiomers of the target molecule. Two notable precursors for these routes are dihydroxyacetone and 2-tert-butoxymethyl-oxirane.

One pathway begins with dihydroxyacetone (1) , which can be converted to 4-hydroxymethyl-5H-furan-2-one (4). google.com This conversion can be achieved through a multi-step sequence involving diacetylation, a Wittig reaction with carbethoxymethylene triphenyl phosphorane, and subsequent cyclization. google.com Alternatively, a more direct reaction between dihydroxyacetone and the Wittig reagent can yield the same hydroxymethyl furanone intermediate (4). google.com The crucial fluorination step to produce 4-fluoromethyl-5H-furan-2-one (III) is then accomplished by treating the intermediate (4) with a deoxyfluorination agent like bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or perfluorobutanesulfonyl fluoride (B91410). google.com

Another stereoselective approach starts from 2-tert-butoxymethyl-oxirane (5) . google.com The synthesis proceeds by opening the oxirane ring with potassium hydrogendifluoride to introduce the fluorine atom early in the sequence, forming 1-tert-butoxy-3-fluoro-propan-2-ol (6). google.com This alcohol is then oxidized to the corresponding ketone (7). google.com A subsequent Reformatsky-type reaction followed by dehydration yields the final product, this compound (III). google.com A key intermediate in this process is 4-fluoromethyl-4-hydroxy-dihydro-furan-2-one (B8429561) (9), which is dehydrated using methods such as treatment with acetic anhydride (B1165640) in the presence of an amine base. google.com

Table 1: Synthesis of this compound from Precursors

| Precursor | Key Intermediates | Key Reactions | Final Product |

|---|---|---|---|

| Dihydroxyacetone | 4-hydroxymethyl-5H-furan-2-one | Wittig reaction, Cyclization, Deoxyfluorination | This compound |

The construction of the furanone core often involves the cyclization of functionalized linear molecules. The intramolecular cyclization of γ-keto esters or their derivatives is a classic and effective method for forming the 2(5H)-furanone ring. csic.es This process is a key step in the synthesis of tetronic acids (4-hydroxy-2(5H)-furanones), which are close analogues of the target compound. csic.es The strategy typically involves a base or acid-promoted cyclization of a precursor like a γ-oxygenated or γ-halogenated β-ketoester. csic.es

A related one-pot method for creating trialkylsubstituted 2(5H)-furanones utilizes a TiCl₄-mediated condensation between ketones and α,α-dimethoxyketones. researchgate.net This process involves a sequence of an aldol (B89426) addition followed by the formation of the furanone ring, demonstrating a direct construction of the core from simpler ketone components. researchgate.net

Convergent synthesis, where different fragments of the molecule are prepared separately and then joined, offers an efficient route to complex structures.

A notable convergent strategy involves the use of carbon dioxide (CO₂) as a C1 building block . Novel methods have been developed for synthesizing 3(2H)-furanones from propargylic alcohols (which can be derived from terminal alkynes) and CO₂. researchgate.netresearchgate.net This domino reaction can be triggered by CO₂ and catalyzed by copper salts, where one of the oxygen atoms from CO₂ is incorporated into the furanone product. researchgate.net In some variations, the reaction is mediated by base-functionalized ionic liquids under atmospheric CO₂ pressure. nih.govacs.org The mechanism can proceed through the formation of an α-alkylidene cyclic carbonate intermediate. researchgate.netresearchgate.net

Other convergent approaches utilize transition-metal catalysis. A palladium-catalyzed α-arylation reaction between a boronic acid and an α-bromoester has been employed as a key convergent step in the synthesis of complex lactones. researchgate.net Additionally, Co(III)-catalyzed three-component coupling reactions of C(sp²)-H bonds, alkynes, and halogenating agents provide a convergent pathway to highly functionalized alkenyl halides, which can be precursors for heterocyclic synthesis. nih.gov

Functionalization and Derivatization of Furanone Skeletons

Once the basic furanone ring is formed, further modifications can be made to introduce or alter functional groups on the heterocyclic skeleton.

The introduction of alkyl groups at specific positions on the furanone ring is a key derivatization technique. Regioselective alkylation allows for the controlled synthesis of substituted furanones.

A common strategy for achieving regioselectivity is through palladium-catalyzed cross-coupling reactions. For instance, 3,4-dibromo-2(5H)-furanone can undergo a regioselective Suzuki-Miyaura cross-coupling with alkylboronic acids to yield 4-alkyl-3-bromo-2(5H)-furanones. researchgate.net These 4-alkylated products then serve as valuable precursors for creating unsymmetrically disubstituted 3,4-dialkyl-2(5H)-furanones, implying a subsequent alkylation at the C-3 position is possible. researchgate.net

Direct alkylation at the C-3 position of the 2(5H)-furanone ring can be achieved by generating an enolate or an enolate equivalent. A reported method involves the C-3 methylation of 2(5H)-furanone by first converting it to a furyl tetramethyldiamidophosphate. orgsyn.org This derivative can then be deprotonated with butyllithium (B86547) to form a nucleophilic species that reacts with methyl iodide specifically at the C-3 position. orgsyn.org

Table 2: Regioselective Alkylation Strategies for Furanones

| Position | Method | Reagents/Catalyst | Substrate Example | Product Example |

|---|---|---|---|---|

| C-4 | Suzuki-Miyaura Coupling | PdCl₂(MeCN)₂, AsPh₃, Ag₂O | 3,4-dibromo-2(5H)-furanone | 4-alkyl-3-bromo-2(5H)-furanone |

Introducing fluorine into the molecule is a critical step, and advanced reagents are often employed for this purpose. The conversion of a hydroxyl group to a fluoro group (deoxyfluorination) is a common strategy. To synthesize this compound from its 4-hydroxymethyl precursor, reagents such as bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or perfluorobutanesulfonyl fluoride are effective. google.com

For direct fluorination of the furanone skeleton or its precursors, electrophilic fluorinating agents are widely used. Selectfluor ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]) is a prominent reagent in this class. It can be used in domino reactions to create diverse fluorinated spiro furanone scaffolds through an intramolecular fluorinative cyclization process. researchgate.netnih.gov These reactions are often triggered by the insertion of fluorine to form a key intermediate, which then undergoes cyclization. nih.gov

Substitution Reactions on Fluorinated Furanone Moieties

The functionalization of pre-formed fluorinated furanone rings through substitution reactions is a key strategy for creating diverse analogues. The reactivity of the furanone core can be modulated to allow for the introduction of various substituents, thereby fine-tuning the molecule's properties.

Nucleophilic substitution is a prominent method, particularly for introducing amine functionalities. For instance, the reaction of 4-bromo-5-bromomethylene-2(5H)-furanone with aniline (B41778) results in the substitution at the exocyclic methylene (B1212753) position to yield 4-bromo-5-phenylaminomethylene-2(5H)-furanone. google.com In a different outcome, the reaction with benzylamine (B48309) leads to the formation of 5-benzylamino-4-bromo-5-bromomethyl-2(5H)-furanone, indicating a different reaction pathway. google.com These reactions highlight how the choice of nucleophile can direct the substitution pattern.

The versatility of these substitution reactions is further demonstrated by the reaction of fluorinated furanones with diverse substituted benzothiazine diketones. researchgate.net These reactions tolerate a range of substituents on the aryl ring of the diketone, including both electron-donating groups (e.g., CH₃) and electron-withdrawing groups (e.g., F, Br), affording the desired spiro-furanone products in moderate to good yields. researchgate.net

Table 1: Substitution Reactions of Fluorinated Furanone Analogues

| Furanone Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-bromo-5-bromomethylene-2(5H)-furanone | Aniline | 4-bromo-5-phenylaminomethylene-2(5H)-furanone | Good | google.com |

| 4-bromo-5-bromomethylene-2(5H)-furanone | Benzylamine | 5-benzylamino-4-bromo-5-bromomethyl-2(5H)-furanone | - | google.com |

| Fluorinated furanone | Benzothiazine diketone (R¹ = F) | Spiro[benzothiazine-3,2'-furan]-2,4,5'(1H)-trione deriv. | 84% | researchgate.net |

| Fluorinated furanone | Benzothiazine diketone (R¹ = Br) | Spiro[benzothiazine-3,2'-furan]-2,4,5'(1H)-trione deriv. | 56% | researchgate.net |

| Fluorinated furanone | Benzothiazine diketone (R¹ = CH₃) | Spiro[benzothiazine-3,2'-furan]-2,4,5'(1H)-trione deriv. | 78% | researchgate.net |

Dehydration Methodologies for Unsaturated Furanone Formation

The formation of the unsaturated butenolide ring often involves a crucial dehydration or cyclization-dehydration step. These methods typically start from acyclic precursors and utilize various reagents to induce ring closure and elimination of water.

A classic and widely used approach involves the cyclization of 4-oxobutanoic acid derivatives using dehydrating agents like acetic anhydride under anhydrous conditions. ekb.eg This method effectively lactonizes the precursor to form the 2(3H)-furanone ring. ekb.eg For more complex substrates, coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) can be employed to facilitate the cyclization and subsequent dehydration to yield the desired furanone. ekb.eg

In some cases, dehydration can occur spontaneously or under very mild conditions. For example, an aldol adduct formed from the reaction of a 3-silyloxyfuran with an aldehyde was observed to undergo dehydration with "remarkable facility," converting quantitatively to the corresponding unsaturated furanone simply upon standing at ambient temperature for 48 hours. acs.org A more recent development involves a trifluoroacetic acid (TFA)-catalyzed dehydrofluorinative cyclization of 2,2-difluoro-3-hydroxy-1,4-diketones. This reaction, conducted in the presence of amines under mild conditions, provides a rapid route to fluoro 3(2H)-furanones in good to excellent yields. acs.org

Table 2: Dehydration Methods for Unsaturated Furanone Synthesis

| Precursor | Reagent/Condition | Product Type | Yield | Reference |

|---|---|---|---|---|

| 4-Oxobutanoic acid derivatives | Acetic anhydride | 2(3H)-Furanone | 20-70% | ekb.eg |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate + 2-hydroxy-4-oxo-4-phenylbut-2-enoic acid intermediate | 1,3-Dicyclohexylcarbodiimide (DCC) | Furanone derivative | Very Good | ekb.eg |

| Aldol adduct of 3-silyloxyfuran and pivaldehyde | Standing at ambient temperature (48 h) | Dienone furanone derivative | Quantitative | acs.org |

| 2,2-Difluoro-3-hydroxy-1,4-diketones | Trifluoroacetic acid (TFA), Amines | Fluoro 3(2H)-furanone | Good to Excellent | acs.org |

Catalytic Approaches in Fluorinated Furanone Synthesis

Catalysis offers powerful tools for the synthesis of fluorinated furanones, enabling efficient, selective, and often asymmetric transformations that are difficult to achieve through classical methods.

Metal-Catalyzed Transformations (e.g., Cu(I) catalysis, Gold catalysis)

Gold Catalysis: Gold catalysts have emerged as exceptionally effective for synthesizing furan (B31954) and furanone structures. tcichemicals.comresearchgate.net Gold(I) complexes, in particular, are adept at activating alkynes towards nucleophilic attack. acs.orgnih.gov A notable application is the enantioselective synthesis of 3(2H)-furanones through a gold(I)-catalyzed cycloisomerization-addition cascade of ynediones and indole (B1671886) nucleophiles. acs.orgnih.gov This process can achieve good to excellent enantioselectivities (e.g., 87:13 to 96:4 er). nih.gov Another powerful gold-catalyzed approach involves the reaction of doubly-stabilized sulfonium (B1226848) ylides with alkynes. tcichemicals.comresearchgate.net By modifying the electronic properties of the ylide, this method can be switched to produce either furan or furanone products bearing a quaternary center. tcichemicals.com Furthermore, the gold-catalyzed cyclization of readily available γ-hydroxyalkynones provides a direct route to substituted 3(2H)-furanones under mild conditions. organic-chemistry.org

Copper(I) Catalysis: Copper catalysts are also instrumental in the synthesis of furanone derivatives and related fluorinated compounds. Copper(I) fluoride complexes have been developed for the S_N2 fluorination of alkyl bromides, providing a direct method for introducing fluorine. beilstein-journals.org In furanone synthesis, copper catalysis has been utilized for the formal carbene migratory insertion into the C=C bonds of α-oxo ketene (B1206846) N,S-acetals, using N-tosylhydrazones as carbene precursors. acs.org The resulting iminofuran products can be readily hydrolyzed to the corresponding 2(3H)-furanones under mild conditions. acs.org Additionally, a divergent synthetic strategy employs copper catalysis for the ring-opening cyclization of α-hydroxycyclopropanols to selectively access furanone structures. nih.gov Asymmetric synthesis has also been achieved using a Cu(I)-catalyzed cyclopropanation as a key step in the formation of a furo[2,3-b]furanone core. uni-regensburg.de

Table 3: Selected Metal-Catalyzed Syntheses of Furanones

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Gold(I) Chloride Complex / Sulfonyl Squaramide | Enantioselective Cycloisomerization-Addition | Ynedione + Indole | 3(2H)-Furanone | acs.orgnih.gov |

| Echavarren's Catalyst (Gold) | Cyclization | Allyloxyester Ylide + Arylacetylene | C-allylated 2-Furanone | tcichemicals.com |

| (IPr)CuOTf | S_N2 Fluorination | Alkyl triflate + KF | Alkyl fluoride | beilstein-journals.org |

| Copper Salt | Formal Carbene Migratory Insertion | α-oxo ketene N,S-acetal + N-tosylhydrazone | Iminofuran (Furanone precursor) | acs.org |

| Copper Catalyst | Ring Opening Cyclization | α-Hydroxycyclopropanol | Furanone | nih.gov |

Continuous-Flow Synthesis for Enhanced Efficiency

Continuous-flow chemistry is an emerging technology that offers significant advantages for the synthesis of fluorinated compounds, including enhanced safety, efficiency, and scalability. rsc.orgmit.edu The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and purity. nih.gov

This approach is particularly well-suited for large-scale fluorination processes. The industrial production of compounds like 3,4-difluoro-5,5-dimethyl-2(5H)-furanone can involve continuous-flow reactors to manage highly reactive fluorinating agents and exothermic reactions safely. Flow chemistry also facilitates the use of gaseous reagents, which is often challenging in traditional batch setups. rsc.orgmit.edu For example, continuous-flow systems have been designed to enable the use of fluorinated greenhouse gases (e.g., fluoroform) as fluoroalkylating agents. rsc.orgmit.edu

The integration of real-time analysis, such as benchtop NMR spectroscopy, with continuous-flow synthesis allows for rapid reaction optimization and process control. rsc.org This unified synthesis and analysis strategy has been successfully applied to various fluorination reactions, demonstrating the robustness and versatility of flow chemistry for producing fluorine-containing fine chemicals. rsc.org While specific examples for this compound are not detailed, the principles and demonstrated applications in synthesizing other fluorinated molecules strongly suggest its potential for enhancing the efficiency and safety of producing fluorinated furanones. nih.govrsc.org

Reactivity Profiles and Chemical Transformations of 4 Fluoromethyl 5h Furan 2 One and Derivatives

Nucleophilic Reactivity of Furanone Systems

The furanone ring is susceptible to attack by nucleophiles at several positions, primarily the carbonyl carbon and the β-carbon of the unsaturated system (conjugate addition). The presence of the fluoromethyl group can modulate the reactivity of these sites.

Furanones readily react with various nitrogen-containing nucleophiles, such as primary and secondary amines. nih.gov The reaction pathway is highly dependent on the structure of the nucleophile and the reaction conditions. Generally, the interaction can lead to either ring-opening or the formation of enamines. nih.gov For instance, the reaction of 2(5H)-furanones with aliphatic amines often results in products bearing an exocyclic enamine moiety. nih.gov In contrast, reactions with dinucleophiles like hydrazine (B178648) can lead to a recyclization process where the furan (B31954) ring opens and subsequently forms a new heterocyclic system, such as a pyridazinone or a pyrazolone. nih.gov

The reaction of related fluorinated butenolides, such as 2-fluoro-2-buten-4-olide, with nitrogen nucleophiles can proceed via a 1,2-addition mechanism to yield fluorinated hydroxyamides. researchgate.net The specific outcome for 4-fluoromethyl-5H-furan-2-one would depend on the relative reactivity of the carbonyl group, the β-carbon, and the potential for substitution at the fluorinated methyl group.

| Furanone Type | Nitrogen Nucleophile | Primary Reaction Type | Resulting Product Class | Reference |

|---|---|---|---|---|

| Substituted 2(5H)-Furanones | Aliphatic Amines | Condensation | Enamines | nih.gov |

| Substituted 2(5H)-Furanones | Hydrazine Derivatives | Recyclization (Ring Opening/Closing) | Pyridazinones / Pyrazolones | nih.gov |

| 2-Fluoro-2-buten-4-olide | Nitrogen Nucleophiles | 1,2-Addition | Fluorinated Hydroxyamides | researchgate.net |

| 5-X-2-furyl)acrylonitriles | Secondary Amines (e.g., Piperidine, Morpholine) | Nucleophilic Substitution | Substituted Acrylonitriles | chempap.org |

Nucleophilic attack on this compound can occur through several mechanisms. While conjugate addition to the α,β-unsaturated system is common for butenolides, the fluoromethyl group introduces a potential site for a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org

An SN2 reaction is a single-step process where a nucleophile attacks an sp³-hybridized carbon, and a leaving group departs simultaneously. organic-chemistry.orgyoutube.com This "backside attack" results in the inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com For the SN2 mechanism to be significant, both the nucleophile and the substrate play a crucial role in the rate-determining step. youtube.com In the case of this compound, a strong nucleophile could potentially attack the methylene (B1212753) carbon of the fluoromethyl group, displacing the fluoride (B91410) ion. Fluoride is typically a poor leaving group in protic solvents due to strong solvation, but in aprotic solvents or under specific catalytic conditions, this pathway may become more feasible. The rate of such a reaction would be sensitive to steric hindrance around the methylene carbon. youtube.com

It is important to distinguish this from nucleophilic attack on the furan ring itself. Nucleophilic aromatic substitution on an electron-rich ring like furan is generally difficult unless activated by strong electron-withdrawing groups. nih.gov However, the butenolide structure is an α,β-unsaturated carbonyl, making it an excellent Michael acceptor. Nucleophiles will preferentially attack the electrophilic β-carbon, leading to 1,4-conjugate addition.

Oxidative Transformations and Electrophilic Intermediate Generation

The furan ring system can undergo oxidative metabolism, often catalyzed by enzymes such as cytochrome P450. nih.gov This bioactivation can lead to the formation of highly reactive, electrophilic intermediates. For the parent compound, furan, oxidation generates cis-2-butene-1,4-dial, a reactive α,β-unsaturated dialdehyde. nih.gov This electrophilic metabolite can readily form adducts with cellular nucleophiles like proteins and DNA. nih.gov

By analogy, this compound could undergo similar oxidative transformations. Oxidation could potentially target the double bond of the furanone ring, leading to the formation of an epoxide or other reactive electrophilic species. These intermediates would be susceptible to attack by biological nucleophiles, a process that is often implicated in the mechanisms of toxicity for furan-containing compounds. Furthermore, chemical oxidation, for example using reagents like hydrogen peroxide, can transform derivatives such as furanone thioethers into the corresponding sulfoxides and sulfones. nih.gov

Photochemical Reactions and Photoelimination Processes

Fluorinated organic molecules often exhibit unique photochemical reactivity. A notable process relevant to the formation of fluorinated furanones is the photoelimination of hydrogen fluoride (HF) from fluorinated β-diketones upon UV excitation. acs.orgnih.gov For example, the photochemistry of gas-phase 1,1,1-trifluoroacetylacetone (TFAA) involves a significant channel where UV light induces a unimolecular reaction that eliminates HF and forms a five-membered ring product, 2,2-difluoro-5-methyl-3(2H)-furanone. acs.orgnih.gov

This HF photoelimination pathway is a remarkable gas-phase reaction that has also been observed with 1,1,1,5,5,5-hexafluoroacetylacetone (HFAA), which yields 2,2-difluoro-5-trifluoromethyl-3(2H)-furanone. acs.orgnih.gov The presence of fluorine atoms in the precursor molecule appears to be crucial for this type of photochemical cyclization. nih.gov While this describes the formation of fluorinated methylfuranones rather than the reactions of this compound itself, it highlights a key photochemical pathway in this class of compounds. The photolysis of this compound could potentially lead to C-F bond cleavage or other rearrangements depending on the irradiation wavelength and conditions. nih.govbohrium.com

| Precursor Compound | Excitation Source | Key Product | Byproduct | Reference |

|---|---|---|---|---|

| 1,1,1-Trifluoroacetylacetone (TFAA) | Pulsed UV Laser | 2,2-Difluoro-5-methyl-3(2H)-furanone | Hydrogen Fluoride (HF) | acs.orgnih.gov |

| 1,1,1,5,5,5-Hexafluoroacetylacetone (HFAA) | Pulsed UV Laser | 2,2-Difluoro-5-trifluoromethyl-3(2H)-furanone | Hydrogen Fluoride (HF) | acs.orgnih.gov |

Impact of Fluorine Substitution on Reaction Pathways and Selectivity

The substitution of hydrogen with fluorine significantly alters a molecule's electronic properties, steric profile, and bond strengths, thereby influencing its chemical reactivity and the selectivity of its reactions. stackexchange.com The high electronegativity of fluorine can create a strong dipole and can stabilize adjacent carbocations or destabilize carbanions. The carbon-fluorine bond is exceptionally strong, making fluorinated compounds often resistant to metabolic degradation. stackexchange.com

In the context of furanone chemistry, fluorine substitution has a pronounced effect on cycloaddition reactions like the Diels-Alder reaction. researchgate.net While non-fluorinated α,β-unsaturated carbonyl compounds typically show endo-selectivity in Diels-Alder reactions, the presence of an α-fluoro substituent often reverses this preference, leading to predominantly exo-selective products. researchgate.netrsc.org Computational studies suggest that this switch in stereoselectivity is not due to interaction energies but rather to a strong destabilizing strain energy that occurs in the endo transition state of the fluorinated dienophile. rsc.org

Furthermore, the nature of the fluoroalkyl substituent can dictate the direction of chemical transformations when reacting with binucleophiles. researchgate.net The electron-withdrawing nature of the fluoromethyl group in this compound would be expected to increase the electrophilicity of the β-carbon, potentially enhancing its reactivity in Michael additions compared to its non-fluorinated analog, 4-methyl-5H-furan-2-one.

Advanced Spectroscopic and Analytical Characterization in Fluorinated Furanone Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, offers profound insights into the molecular vibrations and functional groups present in a molecule. mdpi.comresearchgate.net

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. pressbooks.pub For 4-fluoromethyl-5H-furan-2-one, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Expected FTIR Spectral Data for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch | 1750-1800 | α,β-Unsaturated γ-lactone |

| C=C Stretch | 1650-1690 | Furanone ring |

| C-O-C Stretch | 1000-1300 | Lactone ring |

| C-F Stretch | 1000-1400 | Fluoromethyl group |

| C-H Stretch (sp²) | 3000-3100 | Furanone ring |

| C-H Stretch (sp³) | 2850-3000 | Methyl group |

The strong carbonyl (C=O) stretching vibration of the α,β-unsaturated γ-lactone ring is anticipated to be a prominent feature in the spectrum. The presence of the fluoromethyl group would be confirmed by a strong C-F stretching band. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and complement the experimental data. globalresearchonline.net

FT-Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in molecular polarizability. mdpi.com For this compound, the C=C double bond within the furanone ring is expected to produce a strong Raman signal. The symmetric vibrations of the molecule are generally more intense in Raman spectra. High-resolution rotational Raman spectra have been used to perform detailed structural analyses of related molecules like furan (B31954). researchgate.net

Expected FT-Raman Spectral Features for this compound:

Strong C=C stretching: The double bond in the furanone ring will be a dominant feature.

Ring breathing modes: The symmetric expansion and contraction of the furanone ring will be Raman active.

C-F stretching: While also IR active, the C-F bond may show a characteristic Raman signal.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to study the electronic transitions within a molecule and provide information about its photophysical properties. mdpi.com

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the conjugated system of the α,β-unsaturated lactone. The introduction of a fluorine atom can influence the electronic properties and thus the absorption maxima. mdpi.com For similar furanone structures, these absorptions typically occur in the ultraviolet region. nih.gov The study of how solvents affect these transitions can also provide insights into the nature of the excited states. researchgate.net

Expected UV-Vis Absorption Data for this compound:

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200-250 |

| n → π | >250 |

Note: These are estimated ranges and can vary based on the solvent and specific electronic environment.

Mass Spectrometric Techniques

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. imreblank.ch When subjected to electron ionization (EI), this compound is expected to produce a molecular ion peak (M+) corresponding to its molecular weight, followed by a series of fragment ions.

The fragmentation of the molecular ion is a key aspect of structural analysis. libretexts.org For this compound, likely fragmentation pathways include the loss of small, stable molecules or radicals.

Proposed Fragmentation Pattern for this compound:

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| [M]+ | [C₅H₅FO₂]⁺ | - |

| [M-CO]⁺ | [C₄H₅FO]⁺ | CO |

| [M-CHO]⁺ | [C₄H₄FO]⁺ | CHO |

| [M-CH₂F]⁺ | [C₄H₃O₂]⁺ | CH₂F |

Note: The relative abundances of these fragments would need to be determined experimentally.

The presence and relative abundance of these fragments provide a "fingerprint" that can be used to identify the compound. chemguide.co.uk High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments.

Advanced Chromatographic Separations

Chromatographic techniques are essential for the purification and analysis of organic compounds. For a fluorinated compound like this compound, specialized chromatographic methods may be required for optimal separation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of organic molecules. For fluorinated compounds, the use of fluorinated stationary phases can provide enhanced selectivity and retention. chromatographyonline.com Alternatively, reverse-phase HPLC on columns such as C18 can be employed, often with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com The separation of stereoisomers of furan derivatives has been successfully achieved using chiral stationary phases in both HPLC and gas chromatography. nih.gov

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile compounds like furanone derivatives. The choice of the GC column is critical for achieving good separation.

The unique properties of organofluorine compounds can be exploited in their separation. nih.gov For instance, fluorous solid-phase extraction (FSPE) can be used to selectively retain fluorinated molecules. silicycle.com Advanced techniques like two-dimensional chromatography can offer superior resolution for complex mixtures containing fluorinated analytes. forever-chemicals.org

Hyperspectral Imaging and Chemometric Analysis in Related Systems

While direct applications of hyperspectral imaging (HSI) and chemometric analysis on this compound are not extensively documented in publicly available literature, the utility of these advanced analytical techniques can be inferred from their successful implementation in the characterization of related chemical systems, particularly within the pharmaceutical and chemical manufacturing sectors. These technologies offer powerful tools for non-destructive analysis, quality control, and process monitoring, providing insights that are highly relevant to the study of fluorinated furanone derivatives.

Hyperspectral imaging integrates conventional imaging and spectroscopy to acquire both spatial and spectral information from a sample. nih.gov This creates a three-dimensional dataset, or "hypercube," where each pixel in the image contains a complete spectrum, allowing for the identification and spatial distribution mapping of chemical components. tudublin.ie This capability is particularly advantageous in pharmaceutical applications for ensuring the quality, purity, and consistency of drug formulations. specim.com

In the context of fluorinated furanone research, HSI could be employed to:

Monitor Synthesis and Formulation: Assess the uniformity of the active pharmaceutical ingredient (API) distribution in a solid dosage form.

Detect Impurities: Identify and map the presence of impurities or degradation products that may arise during manufacturing or storage. biomedres.us

Characterize Polymorphs: Differentiate between different crystalline forms of the compound, which can have significant impacts on its physical and chemical properties.

Chemometric analysis involves the use of multivariate statistics to extract meaningful information from large and complex datasets, such as those generated by hyperspectral imaging and other spectroscopic techniques. frontiersin.orgmdpi.com By applying algorithms like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, it is possible to identify patterns and relationships within the spectral data that may not be apparent through visual inspection alone. nih.govmdpi.com

For instance, in the quality control of pharmaceutical tablets, HSI combined with chemometrics can rapidly identify tablets with different active ingredients or varying concentrations of the same API. nireos.com This non-invasive approach allows for 100% inspection of products in real-time, a significant advantage over traditional analytical methods that are often destructive and time-consuming. specim.com

The application of these techniques to related organic and fluorinated compounds provides a strong basis for their potential use in the study of this compound. Research on the quantification of organic contaminants on surfaces has demonstrated the ability of HSI with machine learning to predict the presence of organic residues. nih.gov Furthermore, studies on fluorinated pharmaceuticals have highlighted the use of advanced spectroscopic methods, like 19F NMR combined with computational analysis, to track the fate of fluorine atoms and identify byproducts during chemical processes. nih.govacs.org

The data generated from such analyses are often compiled into detailed tables to compare different analytical approaches and their outcomes. Below are illustrative data tables showcasing the types of information that could be generated when applying these techniques to furanone-related systems.

| Chemometric Model | Preprocessing Method | Number of Latent Variables | R² of Calibration | Root Mean Square Error of Cross-Validation (RMSECV) |

|---|---|---|---|---|

| Partial Least Squares (PLS) | Standard Normal Variate (SNV) | 5 | 0.992 | 0.15% |

| Principal Component Regression (PCR) | Multiplicative Scatter Correction (MSC) | 6 | 0.985 | 0.22% |

| Support Vector Machine (SVM) | First Derivative | N/A | 0.995 | 0.12% |

| Impurity | Wavelength Range for Detection (nm) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) | Classification Accuracy (%) |

|---|---|---|---|---|

| Starting Material A | 1100-1350 | 0.05 | 0.15 | 98.5 |

| By-product B | 1400-1600 | 0.08 | 0.24 | 97.9 |

| Degradant C | 950-1100 | 0.10 | 0.30 | 99.1 |

Computational Chemistry and Theoretical Investigations of 4 Fluoromethyl 5h Furan 2 One and Derivatives

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic behavior. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the geometric and electronic structures of molecular systems. usm.my It is founded on the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system. core.ac.uk

For 4-fluoromethyl-5H-furan-2-one, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. core.ac.uk This first step in most theoretical studies yields reliable geometries that typically show close agreement with experimental data from methods like X-ray diffraction. core.ac.uk Functionals such as the hybrid Becke-3-Lee-Yang-Parr (B3LYP) combined with basis sets like 6-311++G(d,p) are commonly used to perform these optimizations. researchgate.net The output provides precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Following optimization, harmonic frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum, which can be compared with experimental infrared (IR) spectroscopy data. usm.myresearchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT

Representative data calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2=O | 1.21 |

| C4-C(F) | 1.50 | |

| C(F)-F | 1.39 | |

| O1-C5 | 1.45 | |

| Bond Angle (°) | O1-C2-C3 | 108.5 |

| C3-C4-C5 | 109.0 | |

| C4-C(F)-F | 109.5 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. researchgate.net This method is particularly valuable for predicting the electronic transitions and optical properties of compounds like this compound. arxiv.org The introduction of a fluorine atom can significantly influence the electronic structure and, consequently, the optical properties of the furanone core. nih.gov

TD-DFT calculations can accurately predict the absorption spectra of molecules by determining the energies required to promote an electron from an occupied molecular orbital to an unoccupied one (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net The results are typically presented as transition energies (in eV or nm) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. osti.gov Studies on other fluorinated organic molecules have demonstrated a strong correlation between TD-DFT predictions and experimental UV-Vis spectra, validating the method's predictive power for this class of compounds. nih.govosti.gov

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

Hypothetical data for the lowest-energy electronic transitions.

| Transition | Calculated Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.52 | 274 | 0.085 | HOMO → LUMO |

| S₀ → S₂ | 5.15 | 241 | 0.120 | HOMO-1 → LUMO |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. ijper.org This approach is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Molecular docking simulations place the flexible ligand into the binding site of a rigid or flexible target protein. ijper.org A scoring function is then used to calculate the strength of the interaction, providing an estimate of the binding affinity. researchgate.net This score, often expressed as a binding energy in kcal/mol, helps to rank different compounds or different binding poses of the same compound. ijper.org A more negative binding energy generally suggests a more favorable interaction and higher binding affinity. ijper.org

For furanone derivatives, docking studies have been successfully used to predict their binding affinities to various targets, such as the quorum-sensing receptor LasR in Pseudomonas aeruginosa and the enzyme Topoisomerase I. nih.govnih.gov These predictions are crucial for prioritizing which derivatives are most likely to be active and warrant synthesis and experimental testing. arxiv.org

Table 3: Predicted Binding Affinities from Molecular Docking

Hypothetical docking scores of this compound against various protein targets.

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Topoisomerase I | 1T8I | -6.8 |

| P. aeruginosa LasR | 2UV0 | -7.2 |

| DNA Gyrase Subunit B | 5MMO | -6.5 |

Beyond predicting affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and, particularly relevant for fluorinated compounds, halogen bonds. nih.gov

Analysis of the docked pose of this compound can reveal key amino acid residues within the protein's binding pocket that interact with the ligand. For example, the carbonyl oxygen of the furanone ring may act as a hydrogen bond acceptor with residues like serine or tyrosine. nih.gov The fluorine atom can participate in favorable halogen bonds or other electrostatic interactions. nih.gov Studies on the binding patterns of other fluorinated drugs, such as 5-Fluorouracil, show common interactions with positively charged (Arg, Lys) and aromatic (Phe, Tyr, Trp) residues. nih.gov Visualizing these interactions helps explain the molecule's binding specificity and can guide modifications to improve potency. researchgate.net

Table 4: Potential Intermolecular Interactions in a Ligand-Protein Complex

Summary of interaction types between this compound and target residues.

| Functional Group of Ligand | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond | Ser, Thr, Tyr, Asn, Gln, Arg |

| Furanone Ring | Hydrophobic/π-π Stacking | Phe, Tyr, Trp, Leu, Ile, Val |

| Fluoromethyl Group (CH₂F) | Halogen Bond/Dipole-Dipole | Gly, Ser, Backbone C=O or N-H |

The biological activity of a ligand is highly dependent on its three-dimensional conformation, as this determines its ability to fit within the constrained environment of a protein's binding site. wikipedia.org Furanose rings are known to be conformationally flexible, capable of adopting a range of shapes. nih.govfigshare.com

Computational conformational analysis is used to explore the potential energy surface of this compound to identify its most stable, low-energy conformers. This analysis is critical because the molecule may need to adopt a specific, higher-energy conformation to bind effectively to its target—a concept central to the "induced fit" model of ligand binding. nih.gov Understanding the conformational preferences and the energy required to switch between conformers provides a more dynamic and realistic picture of the binding process, complementing the static view often provided by simple docking studies. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO energies)

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. nih.gov

The HOMO is typically delocalized across the furanone ring, while the LUMO may be localized towards the electron-deficient centers of the molecule. nih.gov The introduction of a fluoromethyl group at the C4 position can alter this distribution, potentially influencing reaction selectivity. Global reactivity descriptors, derived from HOMO-LUMO energies, provide further insight into the molecule's chemical behavior.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Substituted Furanone (Note: This data is illustrative, based on general findings for substituted furanones from computational studies, as specific values for this compound are not available in the cited literature.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.18 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. nih.gov |

| ELUMO | -3.35 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov |

| Energy Gap (ΔE) | 2.83 | Difference between LUMO and HOMO energies; an indicator of chemical stability. nih.gov |

| Chemical Potential (μ) | -4.765 | A measure of the escaping tendency of electrons from a stable system. nih.gov |

| Chemical Hardness (η) | 1.415 | Resistance to change in electron distribution or charge transfer. nih.gov |

| Electrophilicity Index (ω) | 8.01 | A measure of the energy lowering of a system when it accepts electrons. nih.gov |

| Chemical Softness (S) | 0.707 | The reciprocal of hardness, indicating the ease of electron transfer. nih.gov |

Thermodynamic and Energetic Considerations in Furanone Reactivity

The reactivity of the furanone ring is dictated by its structural and thermodynamic properties. The 2(5H)-furanone core is generally more thermodynamically stable than its 2(3H)-furanone tautomer. researchgate.net Theoretical calculations, such as the composite model chemistry CBS-QB3, are employed to explore the reaction enthalpies and activation barriers for various transformations. acs.org

Key aspects of furanone reactivity include:

Ring Stability and Opening: The furanone ring can undergo facile ring-opening when attacked by nucleophiles. The thermodynamics of this process are influenced by the substituents on the ring. The presence of a carbonyl group conjugated with a double bond makes the molecule highly reactive. mdpi.comnih.gov

Thermal Decomposition: Computational studies on parent furanones reveal that thermal decomposition can proceed through hydrogen transfer and simultaneous ring-opening reactions, leading to the formation of smaller molecules like carbon monoxide. acs.org The stability of radical intermediates formed during these processes is a key factor.

Influence of Substituents: The fluoromethyl group in this compound affects the thermodynamics of its reactions. The inductive effect of the alkyl group can increase the stability of radical intermediates formed at adjacent carbon atoms. researchgate.net Furthermore, the electronegativity of fluorine can influence the stability of transition states and pre-reaction complexes, thereby altering reaction barriers and enthalpies. researchgate.net

Theoretical models can compute reaction enthalpies and Gibbs free energies for proposed reaction pathways, allowing for a comparison of different potential mechanisms. For instance, the interconversion between furanone isomers has been shown to occur via an open-ring ketenoic intermediate, with the energetics of this pathway being computationally modeled. researchgate.net

Table 2: Illustrative Thermodynamic Data for Furanone Isomerization (Note: This table provides representative values based on theoretical studies of parent furanones to illustrate the thermodynamic considerations.)

| Reaction / Process | Parameter | Calculated Value (kJ/mol) | Significance |

| 2(3H)-Furanone → 2(5H)-Furanone | Reaction Enthalpy (ΔH) | -25 | Indicates the 2(5H) isomer is thermodynamically more stable. researchgate.net |

| Ring Opening | Activation Barrier | Varies | The energy required to initiate nucleophilic ring-opening, influenced by substituents. acs.org |

| C-H Bond Dissociation | Bond Dissociation Enthalpy | Varies | Energy required to homolytically cleave a C-H bond, affecting radical formation pathways. acs.org |

These computational insights are invaluable for predicting the chemical behavior of this compound, guiding synthetic strategies, and understanding its potential reaction mechanisms under various conditions.

Structure Activity Relationship Sar Studies and Molecular Mechanism Elucidation for Bioactive Fluorinated Furanones

Design and Synthesis of Fluorinated Furanone Libraries for SAR Profiling

Combinatorial chemistry techniques, both in solution and on solid phase, have been effectively applied to generate libraries of substituted 2(5H)-furanones. nih.govacs.org These strategies often start with a common butenolide scaffold, which is then diversified through a series of reactions. For instance, a library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones was prepared by independently varying substituents at the C3, C4, and C5 positions, leading to the discovery of new antibiotic lead structures. nih.gov

The synthesis of fluorinated butenolides specifically can be achieved through various modern organic chemistry methods. researchgate.netorganic-chemistry.org General approaches include:

Direct Fluorination: Employing electrophilic or nucleophilic fluorinating agents to introduce fluorine onto a pre-formed furanone ring.

Building Block Strategy: Using fluorinated starting materials that are then cyclized to form the desired furanone core. This approach allows for precise control over the fluorine's location. For example, Wittig reactions using fluorinated building blocks like methyl 3,3,3-trifluoropyruvate can produce precursors that spontaneously cyclize into fluorinated butanolides. researchgate.net

Multicomponent Reactions: One-pot syntheses that combine multiple starting materials to rapidly construct complex furanone derivatives. researchgate.net

These synthetic libraries provide a crucial platform for high-throughput screening, enabling the rapid identification of compounds with desired biological activities and laying the groundwork for detailed SAR analysis.

Identification of Critical Structural Moieties Influencing Biological Activity

SAR studies aim to decipher which parts of a molecule are essential for its biological effects. For fluorinated furanones, key structural elements under investigation include the position and nature of the fluorine-containing substituent, the substitution pattern on the furanone ring, and the stereochemistry of the molecule.

The presence and location of a halogen atom are often critical. In studies of brominated furanones designed to inhibit bacterial biofilm formation, a conjugated exocyclic vinyl bromide on the furanone ring was identified as the most important structural feature for non-toxic inhibitory activity. nih.gov This highlights that the specific placement and chemical environment of the halogen are paramount.

For fluorinated compounds, the high electronegativity and small size of fluorine can lead to profound changes in molecular properties. SAR studies on various fluorinated scaffolds have shown that strategic fluorination can enhance binding affinity and metabolic stability. nih.govnih.gov In the context of 3,4-diarylfuran-2(5H)-ones, the position of a fluoro-substituent on the aryl rings was a determining factor for cyclooxygenase (COX) inhibitory activity and selectivity. acs.org Specifically, compounds with a fluoro-substituent on the C-3 phenyl ring were active, whereas those with the same substituent on the C-4 phenyl ring were inactive, demonstrating a strict positional requirement for bioactivity. acs.org Therefore, for a compound like 4-fluoromethyl-5H-furan-2-one, the fluoromethyl group at the C4 position is predicted to be a critical determinant of its biological activity profile.

Molecular Target Engagement and Pathway Investigation

Identifying the specific molecular targets and pathways modulated by a bioactive compound is essential to understanding its mechanism of action. While comprehensive data for this compound is limited across all potential targets, studies on structurally related furanones provide valuable insights into the potential biological interactions of this class of compounds.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them important therapeutic targets. nih.govfrontiersin.org These receptors can be modulated by orthosteric ligands that bind to the same site as the endogenous neurotransmitter acetylcholine, or by allosteric modulators that bind to distinct sites. nih.gov While a diverse array of natural and synthetic compounds, including various toxins and peptides, are known to target nAChRs, specific research detailing the interaction of this compound or closely related furanones with nAChR subtypes is not extensively documented in the current scientific literature. researchgate.net

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-2 selective inhibitors are widely known, there is growing interest in developing selective COX-1 inhibitors for potential applications in cancer and neurodegenerative diseases. nih.gov

Research has shown that the furanone scaffold can be a template for potent and selective COX inhibitors. A study focused on designing fluorine-containing 3,4-diarylfuran-2(5H)-ones identified several compounds with high selectivity for COX-1 over COX-2. acs.org The SAR from this study revealed that a fluoro-substituent on the C-3 phenyl ring combined with a methoxy-substituent on the C-4 phenyl ring resulted in agents with submicromolar IC₅₀ values for COX-1. acs.org This demonstrates that the furanone core, when appropriately substituted with fluorine, can be engineered for selective enzyme inhibition.

| Compound | Substituent (C-3 Phenyl) | Substituent (C-4 Phenyl) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|---|

| 21 | 2-Fluoro | 4-Methyl | 1.5 | > 50 |

| 23 | 4-Fluoro | 4-Methyl | 10 | > 50 |

| 35 | 3-Fluoro | 4-Cyano | 10 | > 50 |

| 37 | 3-Fluoro | 4-Ethyl | 0.4 | > 50 |

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in regulating cellular processes, including cell cycle, metabolism, and neurodegeneration. nih.gov SIRT2, in particular, is a target of interest for neurological disorders and cancer. nih.gov Various small molecules have been developed as sirtuin inhibitors. For example, cambinol (B1668241) acts as a competitive inhibitor of SIRT1 and SIRT2 with respect to the peptide substrate, with reported IC₅₀ values of 56 µM and 59 µM, respectively. nih.gov Although diverse heterocyclic scaffolds are being explored for SIRT modulation, specific studies investigating this compound as a SIRT2 inhibitor are not prominent in the available literature.

Topoisomerase I (Topo I) is a vital nuclear enzyme that relaxes DNA supercoiling during replication and transcription. It is a validated target for anticancer drugs, such as camptothecin (B557342) and its analogs, which stabilize the covalent complex formed between Topo I and DNA, leading to lethal DNA strand breaks. nih.gov

The furan-2(5H)-one skeleton has been successfully utilized to develop novel Topo I inhibitors. A study on 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives found that compounds bearing an α,β-unsaturated lactone fragment could effectively inhibit Topo I and exhibit potent cytotoxicity against human cancer cell lines. nih.gov The SAR analysis indicated that an exocyclic double bond on the furanone ring was crucial for enhanced activity. The most active compounds were found to stabilize the Topo I-DNA covalent complex, similar to camptothecin, and also interfere with the binding between the enzyme and DNA. nih.gov

| Compound | Substituent | Topo I Inhibition (IC₅₀, µM) | Cytotoxicity (MCF-7, IC₅₀, µM) |

|---|---|---|---|

| B-1 | -H | 11.42 ± 1.05 | 21.36 ± 2.11 |

| B-7 | -F | 8.31 ± 0.93 | 10.35 ± 1.24 |

| B-11 | -Cl | 5.73 ± 0.68 | 8.16 ± 0.97 |

| B-15 | -NO₂ | 3.56 ± 0.41 | 5.37 ± 0.72 |

| Camptothecin | - | 4.15 ± 0.52 | 0.03 ± 0.01 |

Eag-1 Potassium Channel Inhibition Mechanisms

The Ether-à-go-go-1 (Eag1) voltage-gated potassium channel is a promising target in cancer therapy due to its restricted expression in healthy tissues outside of the brain, while being overexpressed in a majority of human tumors. researchgate.net Inhibition of the Eag1 channel has been shown to reduce tumor growth. researchgate.net The channel is composed of six helical segments (S1-S6) that form a voltage sensor and a potassium-selective pore. nih.gov The gating of the channel, or its opening and closing, is a complex process regulated by membrane voltage and intracellular factors like Ca2+/Calmodulin (CaM). nih.gov The binding of CaM to the intracellular domains of Eag1 can lead to the closure of the potassium pore, thereby inhibiting ion flow. nih.gov

While direct studies on the interaction between this compound and the Eag1 channel are not available, the potential inhibitory mechanism can be hypothesized based on the general principles of ion channel modulation by small molecules. Small molecule inhibitors often interact with specific residues within the channel's pore or at allosteric sites, leading to conformational changes that prevent ion conduction. The furanone core of this compound, with its polar carbonyl group and the electronegative fluorine atom, could potentially engage in hydrogen bonding or dipole-dipole interactions with amino acid residues in the channel. The precise nature of such an interaction would depend on the specific binding pocket and the conformational state of the channel.

Salicylate Synthase (MbtI) Inhibition in Pathogen Systems

Salicylate synthase (MbtI) is a crucial enzyme in the biosynthesis of mycobactins, which are siderophores essential for iron acquisition in Mycobacterium tuberculosis. nih.govnih.gov As this enzyme is absent in humans, it represents an attractive target for the development of novel antitubercular agents. unipd.it Research into MbtI inhibitors has identified the furan (B31954) scaffold as a key pharmacophoric feature for potent inhibition. unipd.itresearchgate.net Specifically, derivatives of 5-phenylfuran-2-carboxylic acid have demonstrated significant inhibitory activity against MbtI. nih.govresearchgate.net

The inhibitory mechanism of these furan-based compounds involves their binding to the active site of MbtI, preventing the natural substrate, chorismate, from binding and being converted to salicylate. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the furan ring for activity; its replacement with a simple phenyl ring leads to a loss of inhibitory effect. unipd.it

While this compound is structurally distinct from the well-studied 5-phenylfuran-2-carboxylic acid inhibitors, the presence of the furanone core suggests a potential, albeit likely weaker, interaction with the MbtI active site. The fluoromethyl group at the 4-position would influence the electronic properties and steric profile of the molecule, which could affect its binding affinity. The following table summarizes the inhibitory activities of some furan-based MbtI inhibitors, providing a context for the potential evaluation of novel furanone compounds.

| Compound | Modifications | Inhibitory Activity (Ki or IC50) |

|---|---|---|

| 5-phenylfuran-2-carboxylic acid derivative 1h | Lead compound with optimized substitutions | Ki of 8.8 µM |

| 5-phenylfuran-2-carboxylic acid derivative 1a | SAR compound | Ki = 5.3 μM |

| Generic 5-phenylfuran-2-carboxylic acid | Core scaffold | Serves as a basis for derivative development |

Induction of Reactive Oxygen Species (ROS) and Cellular Response

Furanone derivatives have been shown to induce the generation of reactive oxygen species (ROS) in cellular systems. ijbs.com ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The induction of ROS can trigger a cellular stress response, and if the levels of ROS exceed the cell's antioxidant capacity, it can lead to programmed cell death, or apoptosis. ijbs.com

The mechanism of ROS induction by furanones is often linked to their chemical structure, particularly the presence of an α,β-unsaturated carbonyl system, which can participate in Michael addition reactions with cellular nucleophiles like glutathione (B108866). Depletion of glutathione, a major intracellular antioxidant, can disrupt the cellular redox balance and lead to an increase in ROS levels.

For this compound, the furanone ring constitutes an α,β-unsaturated lactone, a structural motif known to be reactive. The presence of a fluorine atom, being highly electronegative, can further enhance the electrophilicity of the double bond, potentially increasing its reactivity towards cellular thiols and thus its capacity to induce ROS. While direct experimental evidence for this compound is lacking, studies on other lactones provide a basis for this hypothesis. For instance, isoalantolactone, a sesquiterpene lactone, has been shown to induce apoptosis in cancer cells through the generation of ROS. ijbs.com

The cellular response to ROS induction by a compound like this compound would likely involve the activation of stress-responsive signaling pathways, which can ultimately determine the fate of the cell.

Modulation of Signal Transduction Pathways (e.g., STAT3 phosphorylation)

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is frequently observed in many human cancers, making it a key target for cancer therapy. nih.gov The activation of STAT3 is primarily mediated by phosphorylation at a specific tyrosine residue (Tyr705), which leads to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. nih.gov

Inhibitors of STAT3 phosphorylation can block this signaling cascade and induce apoptosis in cancer cells. researchgate.net While there is no direct evidence linking this compound to the modulation of STAT3 phosphorylation, it is plausible that it could exert an indirect effect, potentially through the induction of ROS. It is well-established that ROS can act as second messengers in cellular signaling and can influence the activity of various kinases and phosphatases that regulate the phosphorylation state of proteins like STAT3. An increase in intracellular ROS levels could potentially disrupt the delicate balance of STAT3 activation and deactivation.

However, this proposed mechanism is speculative and would require experimental validation to establish a definitive link between this compound and the STAT3 signaling pathway. The development of selective STAT3 inhibitors is an active area of research, with various non-peptidic small molecules being investigated. selleckchem.com

Correlation Between Molecular Structure and Specific Biological Effects

The biological activities of furanone-containing molecules are intrinsically linked to their molecular structure. For this compound, several key structural features are expected to dictate its biological effects.

The 2(5H)-furanone core is a recurring motif in many biologically active natural and synthetic compounds. researchgate.net This α,β-unsaturated γ-lactone system is an electrophilic Michael acceptor, which can react with biological nucleophiles, a reactivity that is often central to its biological effects, including antimicrobial and anticancer activities. nih.gov

The fluoromethyl group at the C4-position is another critical determinant of activity. The high electronegativity of the fluorine atom can significantly alter the electronic properties of the furanone ring, potentially increasing its reactivity and influencing its binding affinity to biological targets. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

The correlation between these structural elements and potential biological effects can be summarized as follows:

| Structural Feature | Potential Biological Effect | Underlying Mechanism |

|---|---|---|

| 2(5H)-furanone ring | Enzyme Inhibition (e.g., MbtI) | The furanone scaffold can act as a pharmacophore, fitting into the active site of enzymes. |

| α,β-unsaturated lactone | Induction of ROS | Acts as a Michael acceptor, reacting with cellular thiols like glutathione and disrupting redox homeostasis. |

| C4-fluoromethyl group | Modulation of biological activity | The electron-withdrawing nature of fluorine can enhance the electrophilicity of the furanone ring, potentially increasing its reactivity and biological potency. |

| Overall molecular size and shape | Ion Channel Modulation (e.g., Eag1) | The molecule's sterics and electronics determine its ability to bind to specific pockets within the complex structure of an ion channel. |

In essence, the specific biological effects of this compound would be a consequence of the interplay between its core furanone scaffold and the modulating influence of its fluoromethyl substituent. While the precise biological profile of this compound remains to be elucidated through direct experimental studies, the analysis of its structure in the context of known furanone chemistry provides a rational basis for predicting its potential activities and for guiding future research.

4 Fluoromethyl 5h Furan 2 One and Fluorinated Furanones As Versatile Synthetic Building Blocks

Precursors for Diverse Heterocyclic Compound Synthesis

Fluorinated 2(5H)-furanones are valuable synthons for the construction of a variety of other heterocyclic systems through cycloaddition and ring transformation reactions. The electron-withdrawing nature of the fluorine atom or fluorinated substituents can significantly influence the reactivity and selectivity of these transformations.

One of the most powerful applications of these building blocks is in Diels-Alder reactions , where the furanone acts as a dienophile. Mono- and difluorinated furan-2(5H)-ones react with reactive dienes, such as cyclopentadiene (B3395910) and 1,3-diphenylisobenzofuran, to form complex polycyclic adducts. researchgate.netwiley-vch.de These [4+2] cycloaddition reactions provide a direct route to six-membered rings, which can be further elaborated. However, studies have shown that compared to their non-fluorinated counterparts, α-fluoro-α,β-unsaturated carbonyl compounds can be less reactive in Diels-Alder reactions, sometimes leading to a decrease in reaction rates. researchgate.netnih.gov Despite this, the unique stereochemical outcomes and the ability to introduce fluorine into bridged bicyclic systems make this a crucial synthetic strategy. nih.gov

Beyond cycloadditions, fluorinated furanones can undergo ring transformation reactions to yield different heterocyclic cores. Drawing parallels from the reactivity of analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones, which are known to react with dinucleophiles like hydrazine (B178648), it is evident that fluorinated furanones can serve as precursors to nitrogen-containing heterocycles. nih.gov For instance, reaction with hydrazine derivatives can transform the furanone ring into a six-membered dihalogeno-3(2H)-pyridazinone, demonstrating a complete alteration of the original heterocyclic scaffold. nih.gov Similarly, reactions with other nucleophiles such as azides can lead to the formation of imides after reduction and rearrangement. nih.gov

| Reaction Type | Reactant | Resulting Heterocycle | Significance |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Cyclopentadiene | Fluorinated oxabicycloheptene derivatives | Access to complex, bridged polycyclic systems with fluorine substitution. researchgate.netwiley-vch.de |

| Ring Transformation | Hydrazine Derivatives | Pyridazinone derivatives | Conversion of a five-membered oxygen heterocycle into a six-membered nitrogen heterocycle. nih.gov |

| Nucleophilic Addition/Rearrangement | Sodium Azide | Maleinimide derivatives | Synthesis of nitrogen-containing five-membered rings. nih.gov |

Intermediates in the Construction of Complex Organic Molecules

The 2(5H)-furanone core is a prominent structural motif in numerous biologically active natural products. unipi.itmdpi.com The strategic introduction of fluorine or a fluoromethyl group onto this scaffold provides a pathway to novel analogs with potentially enhanced biological or physical properties. As such, 4-fluoromethyl-5H-furan-2-one serves as a valuable intermediate in the synthesis of complex molecules, including analogs of natural products and other intricate organic structures.

The furanone ring provides a rigid and functionalized core that can be elaborated upon in a stereocontrolled manner. The synthesis of chiral sulfanyl (B85325) and sulfonyl derivatives from 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones demonstrates how the furanone structure can be used as a template to build complex, optically active molecules. mdpi.comnih.gov These transformations highlight the furanone's role as a foundational element in multi-step syntheses.

Furthermore, the general reactivity of the furanone ring allows for a variety of synthetic manipulations. For example, the double bond can be subject to conjugate addition reactions, and the carbonyl group can be targeted by nucleophiles. The substituents on the ring, including the fluoromethyl group, can direct these reactions and be further modified. This versatility makes fluorinated furanones key intermediates in synthetic campaigns aimed at producing highly functionalized and structurally diverse molecules. While direct total syntheses employing this compound are not yet widely documented, the established importance of the furanone core in natural product synthesis suggests its significant potential. nih.gov

Applications in Advanced Material Science (e.g., optoelectronic materials)

The incorporation of fluorine into organic materials is a well-established strategy for tuning their electronic and physical properties for applications in material science. nbinno.comman.ac.uk Fluorinated organic compounds are pivotal in the development of advanced materials such as organic light-emitting diodes (OLEDs) and field-effect transistors. nbinno.comrsc.org Fluorinated furanones, including this compound, represent a class of monomers or building blocks with significant potential for creating novel functional materials.

The strong electronegativity of fluorine and the high bond energy of the carbon-fluorine bond impart several desirable characteristics to materials:

Enhanced Thermal and Chemical Stability : The C-F bond is highly resistant to thermal degradation and chemical attack, leading to more durable materials suitable for demanding applications. nbinno.commdpi.com

Modulation of Electronic Properties : Introducing fluorine atoms into conjugated organic molecules lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and improve resistance to oxidative degradation in electronic devices. rsc.org

Improved Charge Transport : Intermolecular C–H⋯F interactions can play a crucial role in the solid-state packing of organic materials, often promoting a π-stack arrangement that enhances charge carrier mobility. rsc.org

Low Refractive Index and Optical Losses : Fluorinated polymers are known for their high optical transparency, low refractive indices, and reduced optical propagation losses, particularly at telecommunication wavelengths, making them ideal for photonic applications like optical waveguides. nih.govresearchgate.netmdpi.com

By polymerizing or incorporating fluorinated furanone units into larger conjugated systems, it is possible to create advanced polymers with tailored optoelectronic properties. These materials could find use in a range of technologies, from aerospace coatings to biomedical devices and next-generation electronics. nbinno.commdpi.com

| Property Modified by Fluorination | Underlying Cause | Impact on Material Performance |

|---|---|---|

| Increased Thermal/Chemical Stability | High C-F bond energy (~485 kJ/mol). mdpi.com | Greater durability and resistance to degradation. nbinno.com |

| Lowered HOMO/LUMO Energy Levels | Strong inductive effect of fluorine. rsc.org | Easier electron injection and greater oxidative stability in devices. rsc.org |

| Enhanced Charge Carrier Mobility | Supramolecular organization via C–H⋯F interactions. rsc.org | Improved performance in organic field-effect transistors. |

| Low Refractive Index & Optical Loss | Low polarizability of the C-F bond. nih.gov | High transparency for applications in photonics and optical fibers. researchgate.netmdpi.com |

| Hydrophobicity and Oleophobicity | Low surface energy of fluorinated chains. mdpi.com | Useful for creating self-cleaning surfaces and protective coatings. |

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 4-fluoromethyl-5H-furan-2-one and its derivatives?

- Answer: Synthesis often involves multi-step routes, such as Michael addition-elimination reactions or cyclization of substituted carboxylic acids. For example, derivatives of dihydrofuran-2(3H)-one can be synthesized from substituted pent-4-enoic acids via acid-catalyzed cyclization, followed by fluoromethylation using reagents like Selectfluor™. Purification typically employs column chromatography, and structural validation uses NMR and IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- 1H/13C NMR : To confirm substituent positions and fluoromethyl group integration.

- IR Spectroscopy : To identify carbonyl (C=O) and C-F stretching vibrations.

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight determination.

Cross-referencing with X-ray crystallography (using programs like SHELXL ) is recommended for resolving ambiguous signals.

Q. How does the fluoromethyl group influence the physical properties of 5H-furan-2-one derivatives?

- Answer: The electron-withdrawing nature of the fluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions. It also improves thermal stability compared to non-fluorinated analogs, as observed in related furanone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer: Contradictions (e.g., overlapping NMR peaks) require multi-technique validation:

- X-ray crystallography : Use SHELX programs to refine crystal structures and confirm bond lengths/angles.

- DFT calculations : Compare experimental and computed NMR chemical shifts.

- Heteronuclear correlation experiments (HSQC/HMBC) : To assign ambiguous proton-carbon couplings.

Discrepancies may arise from dynamic effects (e.g., tautomerism), necessitating temperature-dependent NMR studies .

Q. What are the mechanistic insights into the reactivity of this compound in [4+2] cycloadditions?